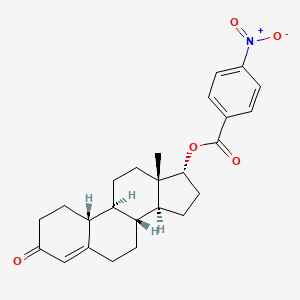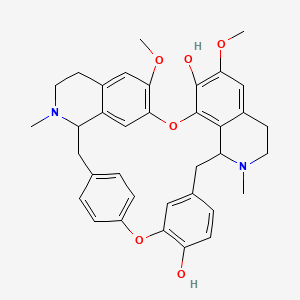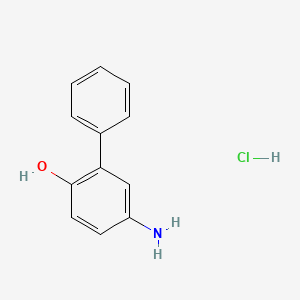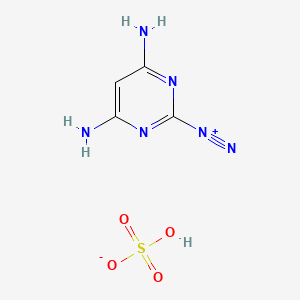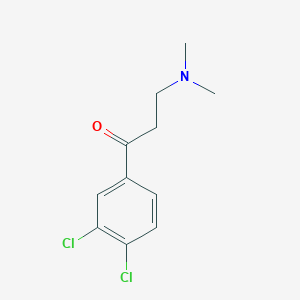![molecular formula C6H15N3O B13421754 Dimethyl({3-[methyl(nitroso)amino]propyl})amine](/img/structure/B13421754.png)
Dimethyl({3-[methyl(nitroso)amino]propyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl({3-[methyl(nitroso)amino]propyl})amine is a chemical compound with the molecular formula C6H15N3O It is a derivative of dimethylaminopropylamine, featuring a nitroso group attached to the nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl({3-[methyl(nitroso)amino]propyl})amine can be synthesized through a multi-step process. The initial step involves the reaction of dimethylamine with acrylonitrile to produce dimethylaminopropionitrile. This intermediate is then hydrogenated to yield dimethylaminopropylamine . The final step involves the nitrosation of dimethylaminopropylamine using nitrous acid or other nitrosating agents to introduce the nitroso group .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitrosation step is carefully monitored to prevent the formation of unwanted by-products and to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl({3-[methyl(nitroso)amino]propyl})amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Nitrosating agents: Such as nitrous acid or tert-butyl nitrite
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso derivatives, while reduction can produce amines .
Applications De Recherche Scientifique
Dimethyl({3-[methyl(nitroso)amino]propyl})amine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Studied for its potential effects on biological systems, including its role as a nitrosating agent.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs that target specific molecular pathways.
Industry: Utilized in the production of surfactants and other industrial chemicals
Mécanisme D'action
The mechanism of action of dimethyl({3-[methyl(nitroso)amino]propyl})amine involves the nitrosation of amines, which can lead to the formation of nitrosamines. This process is initiated by the reaction of the nitroso group with nucleophilic nitrogen atoms in amines, resulting in the formation of N-nitroso compounds. These compounds can further react to form diazonium ions or other reactive intermediates .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylamine: A simple amine with two methyl groups attached to the nitrogen atom.
Trimethylamine: An amine with three methyl groups attached to the nitrogen atom.
N-Nitrosodimethylamine: A nitrosamine with two methyl groups attached to the nitrogen atom and a nitroso group
Uniqueness
Dimethyl({3-[methyl(nitroso)amino]propyl})amine is unique due to its specific structure, which includes a propyl chain and a nitroso group. This structure imparts distinct chemical properties and reactivity compared to other similar compounds. Its ability to undergo nitrosation and form reactive intermediates makes it valuable in various chemical and biological applications .
Propriétés
Formule moléculaire |
C6H15N3O |
|---|---|
Poids moléculaire |
145.20 g/mol |
Nom IUPAC |
N-[3-(dimethylamino)propyl]-N-methylnitrous amide |
InChI |
InChI=1S/C6H15N3O/c1-8(2)5-4-6-9(3)7-10/h4-6H2,1-3H3 |
Clé InChI |
UTHIWFASRZCDKI-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CCCN(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


